![molecular formula C16H9FINO2 B3847957 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B3847957.png)
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as FIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIBO is a heterocyclic compound that contains an oxazole ring and a phenyl ring with fluorine and iodine substituents.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in cancer cells involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules and leads to cell cycle arrest and apoptosis. 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been reported to induce the generation of reactive oxygen species (ROS) in cancer cells, which further contributes to apoptosis.
In materials science, the mechanism of action of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs involves the coordination of metal ions with the oxazole and phenyl rings of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one, which results in the formation of a porous network. The high surface area of the MOFs allows for the efficient adsorption of gases and molecules.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been reported to have low toxicity in vitro and in vivo. In cancer cells, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis without affecting normal cells. In materials science, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs have been reported to be biocompatible and have potential applications in drug delivery.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its high degree of purity, low toxicity, and potential applications in various fields. The limitations of using 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one. In medicinal chemistry, further studies are needed to investigate the anticancer properties of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one and its potential use as a fluorescent probe for detecting amyloid-beta aggregates. In materials science, further studies are needed to explore the potential applications of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs in gas storage, catalysis, and drug delivery. In organic electronics, further studies are needed to optimize the doping concentration of 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one in organic semiconductors and to investigate its potential use in other electronic devices.
Scientific Research Applications
2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been investigated for its anticancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are associated with Alzheimer's disease.
In materials science, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one-based MOFs have been reported to exhibit high surface areas and good stability.
In organic electronics, 2-(2-fluorophenyl)-4-(3-iodobenzylidene)-1,3-oxazol-5(4H)-one has been used as a dopant for organic semiconductors. It has been reported to improve the charge transport properties of the semiconductors and increase the efficiency of organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(3-iodophenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FINO2/c17-13-7-2-1-6-12(13)15-19-14(16(20)21-15)9-10-4-3-5-11(18)8-10/h1-9H/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXZLCBQSLWLM-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2-Fluorophenyl)-4-[(3-iodophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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